molecular formula C15H19NO B11877674 4-(2-(Dimethylamino)ethyl)-3-methylnaphthalen-1-ol

4-(2-(Dimethylamino)ethyl)-3-methylnaphthalen-1-ol

Cat. No.: B11877674
M. Wt: 229.32 g/mol
InChI Key: YHXQOQHUYLVFQJ-UHFFFAOYSA-N
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Description

4-(2-(Dimethylamino)ethyl)-3-methylnaphthalen-1-ol is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a dimethylaminoethyl group attached to the naphthalene ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Dimethylamino)ethyl)-3-methylnaphthalen-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Dimethylamino)ethyl)-3-methylnaphthalen-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the dimethylaminoethyl group.

    Substitution: The dimethylaminoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthaldehydes or naphthones, while reduction may produce naphthylamines.

Scientific Research Applications

4-(2-(Dimethylamino)ethyl)-3-methylnaphthalen-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(Dimethylamino)ethyl)-3-methylnaphthalen-1-ol involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological macromolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Dimethylamino)ethyl)-3-methylnaphthalen-1-ol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

4-[2-(dimethylamino)ethyl]-3-methylnaphthalen-1-ol

InChI

InChI=1S/C15H19NO/c1-11-10-15(17)14-7-5-4-6-13(14)12(11)8-9-16(2)3/h4-7,10,17H,8-9H2,1-3H3

InChI Key

YHXQOQHUYLVFQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)O)CCN(C)C

Origin of Product

United States

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